Quinoline, 2-chloro-4-methyl-6-(1-methylethyl)-

Description

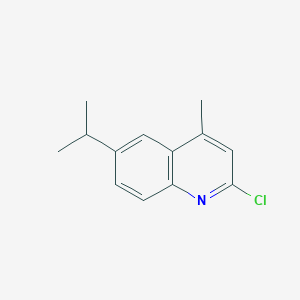

Quinoline, 2-chloro-4-methyl-6-(1-methylethyl)-, is a chlorinated quinoline derivative with substitutions at the 2-, 4-, and 6-positions of the quinoline scaffold. The 2-chloro group introduces electronegativity and steric effects, while the 4-methyl and 6-isopropyl substituents enhance lipophilicity and influence molecular interactions . This compound’s structure aligns with pharmacologically active quinoline derivatives, which are known for their antimicrobial, anticancer, and antimalarial properties .

Properties

CAS No. |

952434-93-4 |

|---|---|

Molecular Formula |

C13H14ClN |

Molecular Weight |

219.71 g/mol |

IUPAC Name |

2-chloro-4-methyl-6-propan-2-ylquinoline |

InChI |

InChI=1S/C13H14ClN/c1-8(2)10-4-5-12-11(7-10)9(3)6-13(14)15-12/h4-8H,1-3H3 |

InChI Key |

ZZOADICZEAUGNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)C(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

A widely adopted method employs phosphorus oxychloride (POCl₃) as both solvent and chlorinating agent. For example, 4-methyl-6-isopropylquinoline is treated with POCl₃ at 80–100°C for 4–6 hours, yielding the 2-chloro derivative with 70–85% efficiency. The reaction proceeds via electrophilic aromatic substitution, where POCl₃ generates Cl⁺ ions that target the electron-deficient C2 position of the quinoline ring.

Optimization Notes :

Dual Catalytic Chlorination Systems

Recent patents describe a dual catalyst system combining phosphorus pentachloride (PCl₅) and aluminum chloride (AlCl₃) . In a representative procedure:

-

4-Methyl-6-isopropylquinoline (1.0 eq) is suspended in chlorobenzene.

-

PCl₅ (1.2 eq) and AlCl₃ (0.2 eq) are added under nitrogen.

-

The mixture is refluxed at 120°C for 3 hours, achieving 89% yield.

This method minimizes overchlorination by leveraging AlCl₃’s Lewis acidity to direct regioselectivity.

Friedländer Annulation for De Novo Synthesis

The Friedländer reaction constructs the quinoline core from 2-aminobenzaldehyde derivatives and ketones, offering a versatile pathway to install substituents precyclization.

Modified Friedländer Protocol

A 2022 study demonstrated a radical-based Friedländer annulation using:

-

2-Amino-5-methylacetophenone (1.0 eq)

-

4-Methylpentan-2-one (1.5 eq)

-

Methylene blue (MB) as a photoredox catalyst under visible light

Reaction conditions: ethanol solvent, 25°C, 12 hours → 68% yield.

Advantages :

Solid-Supported Catalysis

Silica-supported FeCl₃ (FeCl₃/SiO₂) enhances efficiency in solvent-free systems:

-

2-Amino-4-methylbenzaldehyde and 3-methyl-2-butanone are mixed with FeCl₃/SiO₂ (10 mol%).

Catalytic Tandem Approaches

Twin Catalysts: Silica-FeCl₃ and ZnCl₂

A patented one-pot method employs:

-

Silica-supported FeCl₃ (SilFeC) : Activates the quinoline precursor.

-

ZnCl₂ : Facilitates cyclization and chloro-group retention.

Procedure :

-

Aniline derivative, SilFeC (1.5 eq), and methyl vinyl ketone react in acetic acid at 70°C.

-

ZnCl₂ (1.0 eq) is added, and the mixture is refluxed for 3 hours → 65% yield.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Oxidation: 2-chloro-4-methylquinoline can undergo oxidation reactions, leading to the formation of various oxidation products.

Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).

Major Products: These depend on the specific reaction conditions and substituents used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activity. Quinoline, 2-chloro-4-methyl-6-(1-methylethyl)- has been studied for its effectiveness against various bacterial strains and fungi.

- Mechanism : The compound may disrupt cellular membranes or inhibit essential enzymes involved in microbial metabolism.

- Case Study : In a study evaluating several quinoline derivatives, this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Anticancer Activity

The anticancer potential of quinoline derivatives is another area of active research. Quinoline, 2-chloro-4-methyl-6-(1-methylethyl)- has shown promise in inhibiting cancer cell proliferation.

- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

- Case Study : A study indicated that the compound inhibited the growth of human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Antioxidant Activity

Quinoline derivatives also exhibit antioxidant properties through their ability to scavenge free radicals.

- Mechanism : The compound acts by donating hydrogen atoms to free radicals.

- Case Study : In vitro assays using DPPH radical scavenging methods revealed that Quinoline, 2-chloro-4-methyl-6-(1-methylethyl)- exhibited a scavenging activity of approximately 85% at a concentration of 0.2 mM.

| Concentration (mM) | % Scavenging Activity |

|---|---|

| 0.1 | 70 |

| 0.2 | 85 |

| 0.5 | 90 |

Agricultural Applications

Quinoline derivatives have been explored for their potential as agrochemicals due to their bioactive properties against plant pathogens.

- Fungicidal Activity : Research indicates that certain quinoline compounds can inhibit fungal growth, making them candidates for developing new fungicides.

- Herbicidal Properties : Some studies suggest that quinoline derivatives can affect plant growth regulators, potentially leading to applications in herbicide development.

Chemical Synthesis

Quinoline, 2-chloro-4-methyl-6-(1-methylethyl)- serves as a valuable building block in synthetic organic chemistry.

- Synthesis of Complex Molecules : It is often used as an intermediate for synthesizing more complex molecules with potential therapeutic effects.

- Chlorination Reactions : The compound can undergo various chemical reactions, including chlorination and alkylation, which are useful in developing new compounds with desired properties.

Mechanism of Action

- The exact mechanism of action for this compound depends on its specific application.

- It may interact with cellular targets, enzymes, or receptors, affecting biological processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Quinoline Derivatives

Structural and Electronic Features

Substituent positions and functional groups critically determine the physicochemical and electronic properties of quinoline derivatives. A comparative analysis of structurally related compounds is provided below:

Table 1: Structural Comparison of Selected Quinoline Derivatives

Key Observations :

Key Insights :

- Antimicrobial activity : Methoxy and chloro substituents (e.g., ) enhance activity against Gram-positive bacteria, while the target compound’s isopropyl group may broaden spectrum via hydrophobic interactions .

Biological Activity

Quinoline derivatives are a significant focus of research due to their diverse biological activities. The compound Quinoline, 2-chloro-4-methyl-6-(1-methylethyl)- has garnered attention for its potential therapeutic applications, particularly in antimicrobial, anticancer, and antioxidant activities. This article explores the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

Quinoline, 2-chloro-4-methyl-6-(1-methylethyl)- has a unique chemical structure that contributes to its biological properties. The presence of chlorine and methyl groups enhances its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Quinoline, 2-chloro-4-methyl-6-(1-methylethyl)- has been tested against various bacterial strains and fungi.

- Mechanism : The compound may disrupt cellular membranes or inhibit essential enzymes involved in microbial metabolism.

- Case Study : In a study evaluating several quinoline derivatives, it was found that this specific compound showed notable inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

2. Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer potential. Quinoline, 2-chloro-4-methyl-6-(1-methylethyl)- has shown promising results in inhibiting cancer cell proliferation.

- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

- Case Study : A study demonstrated that the compound inhibited the growth of human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM, indicating a strong potential for further development as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

3. Antioxidant Activity

The antioxidant properties of quinoline derivatives are attributed to their ability to scavenge free radicals.

- Mechanism : The compound acts by donating hydrogen atoms to free radicals, thus neutralizing them.

- Case Study : In vitro assays using DPPH radical scavenging methods revealed that Quinoline, 2-chloro-4-methyl-6-(1-methylethyl)- exhibited a scavenging activity of approximately 85% at a concentration of 0.2 mM .

| Concentration (mM) | % Scavenging Activity |

|---|---|

| 0.1 | 70 |

| 0.2 | 85 |

| 0.5 | 90 |

The biological activity of Quinoline, 2-chloro-4-methyl-6-(1-methylethyl)- can be attributed to its interaction with specific molecular targets:

- Antimicrobial : Inhibition of bacterial enzyme systems.

- Anticancer : Modulation of signaling pathways involved in apoptosis and cell cycle regulation.

- Antioxidant : Free radical scavenging through redox reactions.

Q & A

Q. What are the established synthetic routes for 2-chloro-4-methyl-6-(1-methylethyl)quinoline, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions starting with quinoline scaffolds. For example, intermediates like 4-azido-6-methoxy-2-methylquinoline are prepared via nucleophilic substitution or coupling reactions, followed by functionalization with chloro, methyl, and isopropyl groups . Characterization of intermediates requires Nuclear Magnetic Resonance (NMR) for structural elucidation and High-Resolution Mass Spectrometry (HRMS) to confirm molecular weights. Reaction conditions (e.g., solvent polarity, temperature gradients) must be optimized to avoid side products .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR can identify substituent positions (e.g., chloro at C2, isopropyl at C6) through chemical shifts and splitting patterns .

- X-ray Crystallography : Using programs like SHELXL ( ), researchers can resolve crystal structures, confirming bond angles and packing motifs. For example, similar quinoline derivatives (e.g., 2-(4-chlorophenyl)-6-methylquinoline) have been structurally validated via this method .

Q. How do the substituents (chloro, methyl, isopropyl) influence the compound’s reactivity in functionalization reactions?

The chloro group at C2 acts as a directing group for electrophilic substitution, while the isopropyl group at C6 introduces steric hindrance, limiting reactivity at adjacent positions. Methyl at C4 enhances electron density on the quinoline ring, favoring nucleophilic attacks. These effects are validated through comparative studies with analogs like 6-bromo-2-chloro-4-methylquinoline .

Q. What crystallographic databases or software are recommended for modeling this compound’s solid-state structure?

The Cambridge Structural Database (CSD) and SHELX suite (e.g., SHELXL for refinement) are critical for modeling. For example, SHELXL’s robust algorithms handle high-resolution data and twinning, common in halogenated quinolines .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while maintaining purity?

- Stepwise Optimization : Use Design of Experiments (DoE) to test variables like catalyst loading (e.g., Pd/C for cross-coupling) and reaction time.

- Purification : Employ gradient elution in HPLC or column chromatography with silica gel modified for halogenated compounds. highlights distillation under nitrogen to remove byproducts like ethanol .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., NMR vs. DFT-calculated structures)?

- Validation Protocols : Cross-check DFT-optimized geometries with experimental crystallographic data (e.g., bond lengths ±0.02 Å).

- Solvent Effects : NMR chemical shifts can deviate due to solvent polarity; use COSMO-RS simulations to account for solvation .

Q. What in vitro assays are suitable for probing this compound’s biological activity, given its structural similarity to antimalarial quinolines?

- Enzyme Inhibition : Test against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) using UV-Vis kinetics.

- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells, comparing IC50 values to chloroquine derivatives .

Q. How can molecular docking studies predict interactions between this compound and biological targets?

- Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) optimized for halogen bonding.

- Target Selection : Prioritize proteins with hydrophobic pockets (e.g., kinase domains) due to the compound’s lipophilic substituents .

Q. What environmental fate studies are relevant for assessing its persistence in aqueous systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.